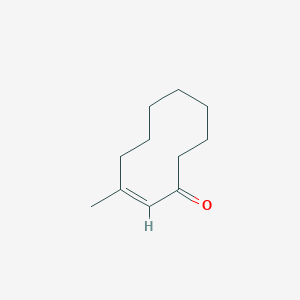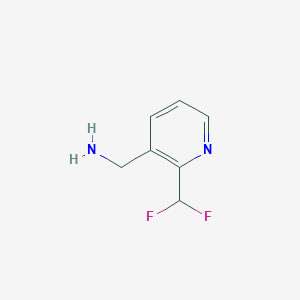
(2S,4S)-Sacubitril-O-isobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Sacubitril-O-isobutane is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of sacubitril, which is known for its role in the treatment of heart failure. The compound’s unique stereochemistry, denoted by the (2S,4S) configuration, plays a crucial role in its biological activity and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Sacubitril-O-isobutane typically involves several steps, starting from readily available precursors. The process often includes chiral resolution techniques to ensure the correct stereochemistry. Common synthetic routes may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired (2S,4S) configuration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(2S,4S)-Sacubitril-O-isobutane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives are investigated for potential therapeutic uses, particularly in cardiovascular diseases.
Industry: The compound is utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2S,4S)-Sacubitril-O-isobutane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-Sacubitril-O-isobutane: This enantiomer has a different stereochemistry and may exhibit distinct biological activities.
Sacubitril: The parent compound, which lacks the isobutane group, is widely used in combination with valsartan for heart failure treatment.
Other Sacubitril Derivatives: Various derivatives with different substituents are studied for their unique properties.
Uniqueness
(2S,4S)-Sacubitril-O-isobutane stands out due to its specific stereochemistry, which imparts unique biological activities. Its ability to interact selectively with molecular targets makes it a valuable compound in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C28H37NO5 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1 |
Clé InChI |
PCZHPQHEVJANOP-RDPSFJRHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)



![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)

![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
